molecular formula C8H20N2O4P2 B5883156 [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid

[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid

Cat. No.: B5883156
M. Wt: 270.20 g/mol
InChI Key: WQJLZHJCVAUDMU-UHFFFAOYSA-N
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Description

[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid is a complex organic compound that features both piperazine and phosphinic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid typically involves multi-step organic reactions. One common approach is to start with piperazine and introduce the phosphinic acid groups through a series of phosphorylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphinic acids.

Scientific Research Applications

Chemistry

In chemistry, [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.

Biology

Biologically, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used as a building block for designing new pharmaceuticals.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes, making it useful in treating certain diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid offers unique properties due to its dual functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

[4-[[hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O4P2/c1-15(11,12)7-9-3-5-10(6-4-9)8-16(2,13)14/h3-8H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLZHJCVAUDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CN1CCN(CC1)CP(=O)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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